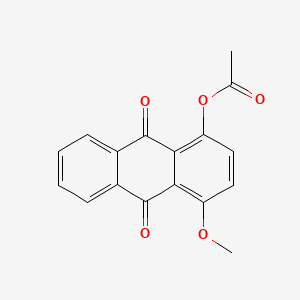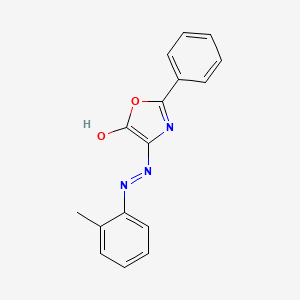
4,5-Oxazoledione, 2-phenyl-, 4-((2-methylphenyl)hydrazone)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Oxazoledione, 2-phenyl-, 4-((2-methylphenyl)hydrazone) is a chemical compound with the molecular formula C15H13N3O2 It is a derivative of oxazole, a five-membered aromatic ring containing one oxygen and one nitrogen atom
Méthodes De Préparation
The synthesis of 4,5-Oxazoledione, 2-phenyl-, 4-((2-methylphenyl)hydrazone) typically involves the reaction of 2-phenyl-4,5-oxazoledione with 2-methylphenylhydrazine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Analyse Des Réactions Chimiques
4,5-Oxazoledione, 2-phenyl-, 4-((2-methylphenyl)hydrazone) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Applications De Recherche Scientifique
4,5-Oxazoledione, 2-phenyl-, 4-((2-methylphenyl)hydrazone) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4,5-Oxazoledione, 2-phenyl-, 4-((2-methylphenyl)hydrazone) involves its interaction with specific molecular targets. The compound can form hydrazone derivatives, which are known to participate in various biochemical pathways. These interactions can lead to the modulation of enzyme activities and other cellular processes, contributing to its observed effects .
Comparaison Avec Des Composés Similaires
Similar compounds to 4,5-Oxazoledione, 2-phenyl-, 4-((2-methylphenyl)hydrazone) include:
4,5-Oxazoledione, 2-phenyl-, 4-phenylhydrazone: This compound has a similar structure but with a phenyl group instead of a 2-methylphenyl group.
Oxazole derivatives:
Propriétés
Numéro CAS |
55899-58-6 |
|---|---|
Formule moléculaire |
C16H13N3O2 |
Poids moléculaire |
279.29 g/mol |
Nom IUPAC |
4-[(2-methylphenyl)diazenyl]-2-phenyl-1,3-oxazol-5-ol |
InChI |
InChI=1S/C16H13N3O2/c1-11-7-5-6-10-13(11)18-19-14-16(20)21-15(17-14)12-8-3-2-4-9-12/h2-10,20H,1H3 |
Clé InChI |
IIKYUMJPGUSEQB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1N=NC2=C(OC(=N2)C3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



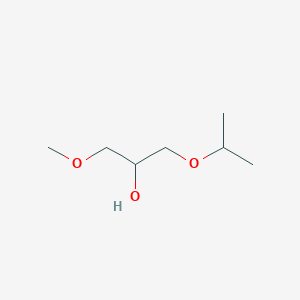
![4-Methyl-6-{1-[(naphthalen-1-yl)amino]ethylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14643027.png)
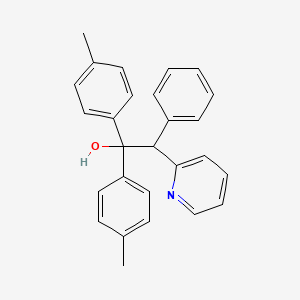
![N-[5-(Propan-2-yl)-1,2-oxazol-3-yl]morpholine-4-carboxamide](/img/structure/B14643034.png)
![2-Amino-3a,4,9,9a-tetrahydronaphtho[2,3-d][1,3]oxazol-8-ol](/img/structure/B14643040.png)
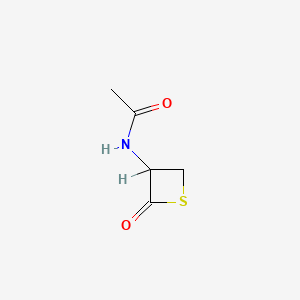

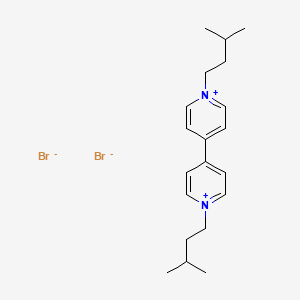
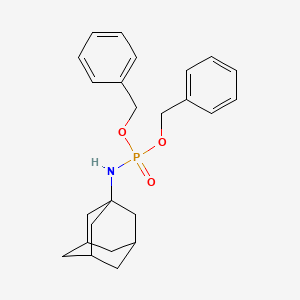
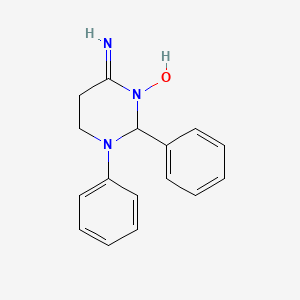
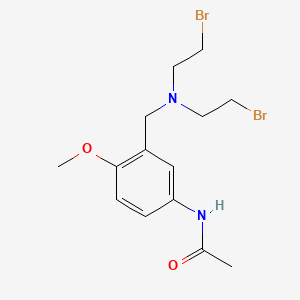
![{4-Methoxy-2-[(prop-2-en-1-yl)oxy]phenyl}(morpholin-4-yl)methanone](/img/structure/B14643081.png)
